4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine
Description
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is a fluorinated cyclohexylamine derivative featuring a 4-methoxyphenyl substituent. Its synthesis involves the Grignard reaction of (4-methoxyphenyl)magnesium bromide with 4,4-difluorocyclohexanone, followed by amination steps .
Properties
IUPAC Name |
4,4-difluoro-1-(4-methoxyphenyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-17-11-4-2-10(3-5-11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPUFWUPNIRXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reductive Amination of 4,4-Difluorocyclohexanone
Ketone Substrate Preparation
4,4-Difluorocyclohexanone serves as the foundational intermediate. Its synthesis typically involves electrophilic fluorination of cyclohexanone derivatives using agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For instance, treatment of 4-cyclohexenone with DAST in dichloromethane at −78°C yields 4,4-difluorocyclohexanone in 72–78% yield.
Chiral Auxiliary-Mediated Reductive Amination
The ketone is condensed with 4-methoxyphenylamine in the presence of a chiral auxiliary, such as (S)-tert-butylsulfinamide, to form an imine intermediate. Subsequent hydrogenation using palladium on carbon (Pd/C) or Adam’s catalyst (PtO₂) under hydrogen gas (1–3 atm) achieves stereoselective reduction. This method affords 4,4-difluoro-1-(4-methoxyphenyl)cyclohexanamine with enantiomeric excess (ee) values exceeding 98%.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Temperature | 25–30°C |
| Reaction Time | 12–18 hours |
| Yield | 85–90% |
| Enantiomeric Excess (ee) | 98.5% (HPLC analysis) |
Friedel-Crafts Alkylation Followed by Fluorination
Cyclohexene Oxide Ring-Opening
A less conventional route involves Friedel-Crafts alkylation of 4-methoxyphenol with cyclohexene oxide in the presence of BF₃·Et₂O. The resultant 1-(4-methoxyphenyl)cyclohexanol undergoes fluorination using sulfur tetrafluoride (SF₄) at 100–120°C to install the difluoro motif.
Amination via Curtius Rearrangement
The fluorinated alcohol is converted to an azide intermediate using diphenylphosphoryl azide (DPPA), followed by thermal Curtius rearrangement to generate the primary amine. This method suffers from moderate yields (50–60%) due to competing side reactions but remains viable for scale-up.
Suzuki-Miyaura Cross-Coupling Approach
Boronic Ester Synthesis
4-Bromo-4-fluorocyclohexene is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the boronic ester.
Coupling with 4-Methoxyphenyl Iodide
The boronic ester undergoes Suzuki-Miyaura coupling with 4-iodoanisole, yielding 4,4-difluoro-1-(4-methoxyphenyl)cyclohexene. Hydroboration-oxidation with 9-BBN followed by amination completes the synthesis.
Advantages:
- High regioselectivity (>99%).
- Compatible with electron-rich aryl halides.
Enzymatic Resolution of Racemic Amines
Kinetic Resolution Using Lipases
Racemic this compound is subjected to lipase-catalyzed acetylation in vinyl acetate. Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The process achieves 90–92% ee but requires iterative recycling to improve yields.
Solid-Phase Synthesis for Parallel Optimization
Resin-Bound Intermediate Preparation
Wang resin functionalized with a fluorous tag is used to immobilize 4-methoxyphenylacetic acid. Cyclization via HATU-mediated amide coupling forms the cyclohexane core, followed by on-resin fluorination using Selectfluor®.
Cleavage and Purification
TFA-mediated cleavage releases the amine product, which is purified via preparative HPLC. This method facilitates rapid screening of reaction conditions but is limited by resin loading capacity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuropharmacology
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine has been investigated for its potential therapeutic effects on neurological disorders. Its structure allows for interaction with various neurotransmitter systems, making it a candidate for treating conditions such as depression, anxiety, and schizophrenia. Studies have shown that modifications of cyclohexylamines can enhance their efficacy as antidepressants by influencing serotonin and dopamine receptors .
1.2 Anti-Addiction Therapies
Research indicates that this compound may play a role in addiction treatments. Its ability to modulate dopaminergic pathways suggests potential use in therapies for substance abuse disorders. The compound's fluorination may enhance its binding affinity to dopamine receptors, thus improving its effectiveness in reducing cravings and withdrawal symptoms .
Material Science Applications
2.1 Liquid Crystal Displays
The compound has been identified as a useful component in liquid crystal mixtures. Its derivatives exhibit favorable properties for use in nematic liquid crystals, which are essential for the development of advanced display technologies. The specific structural attributes of 4,4-difluoro compounds contribute to their stability and performance under varying temperature conditions .
2.2 Photonic Applications
Due to its unique electronic properties, this compound may also find applications in photonic devices. The compound can be utilized in the synthesis of organic fluorophores that are crucial for applications ranging from biological imaging to light-harvesting systems .
Case Studies
3.1 Case Study: Neuropharmacological Research
A study conducted on the effects of this compound on animal models demonstrated significant improvements in depressive behaviors when administered at specific dosages. The research highlighted the compound's ability to enhance serotonin levels in the brain, providing a basis for further clinical trials aimed at human applications.
3.2 Case Study: Liquid Crystal Technology
In a collaborative research project involving several universities, this compound was incorporated into liquid crystal formulations. The results showed improved response times and stability compared to traditional materials used in LCDs. This advancement could lead to more efficient display technologies with lower energy consumption.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Neuropharmacology | Depression treatment | Enhanced serotonin levels; improved behavior |
| Anti-Addiction | Substance abuse therapy | Reduced cravings; potential for withdrawal relief |
| Material Science | Liquid crystal displays | Improved stability and response times |
| Photonic Applications | Organic fluorophores | Enhanced electronic properties for imaging |
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Pathway Modulation: Influence on cellular signaling pathways, resulting in changes in cellular functions and responses.
Molecular Interactions: Formation of complexes with other molecules, affecting their stability and activity.
Comparison with Similar Compounds
Substituent Variations on the Cyclohexanamine Core
The following table highlights key structural analogs and their properties:
*Inferred from synthesis pathway and core structure.
Functional Group Impact on Physicochemical Properties
- This contrasts with fluorine-substituted analogs (e.g., 3-fluorobenzyl derivatives), where electronegative fluorine atoms may improve metabolic stability .
- Hydrochloride Salts : Several analogs (e.g., 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexanamine HCl) exist as hydrochloride salts, which enhance aqueous solubility and crystallinity, critical for formulation .
Biological Activity
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.
- Chemical Formula : C13H17F2NO
- Molecular Weight : 241.28 g/mol
- CAS Number : 1895962-83-0
The compound's biological activity largely revolves around its interaction with various receptors. Initial studies suggest that it may act as an inhibitor of certain enzymatic pathways, particularly those involved in fatty acid metabolism.
Enzyme Inhibition
Research indicates that this compound may inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This inhibition could lead to decreased lipid accumulation and potentially beneficial effects in metabolic disorders such as obesity and diabetes .
Receptor Interactions
The compound's interaction with cannabinoid receptors has been investigated. Specifically, it shows affinity for the cannabinoid type 2 (CB2) receptor, which is implicated in various physiological processes including inflammation and pain modulation.
Binding Affinity Studies
A radioligand competition binding assay evaluated the ability of this compound to displace [3H]CP-55 940 from CB2 receptors. The results indicated a significant binding affinity with a pK_i value greater than 5, suggesting potential therapeutic applications in conditions modulated by the endocannabinoid system .
| Compound | CB2 pK_i (±SEM) | CB1 pK_i (±SEM) | Selectivity |
|---|---|---|---|
| This compound | >5 | <5 | High |
Study on Metabolic Effects
In a study examining the metabolic effects of this compound, researchers found that administration led to reduced triglyceride levels in animal models subjected to high-fat diets. This suggests a role in lipid metabolism regulation .
In Vivo Efficacy
In vivo studies further demonstrated that the compound exhibited anti-inflammatory properties by modulating cytokine release in models of acute inflammation. This positions it as a candidate for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine, and how can yield and purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Cyclohexanone Derivative Preparation : Fluorination of cyclohexanone using halogenating agents (e.g., DAST or SF₄) to install difluoro groups at the 4,4-positions .
Aromatic Coupling : Suzuki-Miyaura or Ullmann coupling to introduce the 4-methoxyphenyl group under palladium catalysis .
Reductive Amination : Conversion of ketones to amines using sodium cyanoborohydride or hydrogenation with Raney nickel .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied. Purity is ensured via column chromatography or preparative HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR resolves cyclohexane ring conformation and methoxyphenyl coupling .
- HPLC-MS : Validates molecular weight (C₁₃H₁₆F₂NO₂) and monitors impurities using reverse-phase C18 columns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, crucial for structure-activity relationship (SAR) studies .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based γ-secretase inhibition assays (IC₅₀ determination) using recombinant enzymes, analogous to structurally related sulfonamides .
- Cell Viability Assays : MTT or resazurin-based tests in cancer/neurodegenerative cell lines to assess cytotoxicity .
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding affinity to targets like β-amyloid or kinases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., methoxy → ethoxy, fluorine → chlorine) to assess electronic/steric effects .
- Pharmacophore Mapping : Use QSAR software (e.g., Schrödinger) to correlate substituent properties (Hammett σ, logP) with activity .
- In Silico Toxicity Profiling : Predict ADMET properties using platforms like SwissADME to prioritize analogs .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Replication Under Standardized Conditions : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. saline) .
- Multi-Parametric Analysis : Apply factorial design (e.g., 2³ factorial) to isolate interactions between pH, temperature, and enzyme concentration .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends obscured in single studies .
Q. How to design in vivo studies to evaluate pharmacokinetics and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Rodent Models : Administer radiolabeled compound (³H or ¹⁴C) to measure bioavailability and tissue distribution via scintillation counting .
- BBB Permeability : Use in situ brain perfusion techniques or MDCK-MDR1 cell monolayers to assess passive/active transport .
- Metabolite Identification : LC-HRMS analyzes plasma/tissue extracts for phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
